molecular formula C13H10FN3OS2 B2652457 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203162-90-6

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2652457
CAS No.: 1203162-90-6
M. Wt: 307.36
InChI Key: FMPCSQBSKPZOQM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of such a compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or other areas of research .

Preparation Methods

The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophen-2-ylmethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow synthesis to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.

Comparison with Similar Compounds

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds such as:

    1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(4-Methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea:

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPCSQBSKPZOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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